Welcome to the BenchChem Online Store!
molecular formula C14H14BrNO2 B8410407 3-Bromo-5-{[(4-methoxybenzyl)oxy]methyl}pyridine

3-Bromo-5-{[(4-methoxybenzyl)oxy]methyl}pyridine

Cat. No. B8410407
M. Wt: 308.17 g/mol
InChI Key: OSUBGVLMKWDWBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07795249B2

Procedure details

To a suspension of NaH (1.12 g, 28.0 mmol) in DMF (75 mL) was added a solution of (5-bromopyridin-3-yl)methanol (4.21 g, 22.4 mmol) in DMF (8 mL) at 0° C. The mixture was allowed to stir at 0° C. for 15 min and then 1-(chloromethyl)-4-methoxybenzene (5.41 g, 34.6 mmol) was added followed by tetra-N-butylammonium iodide (0.91 g, 2.4 mmol). The reaction mixture was allowed to vigorously stir and warm to rt overnight. The reaction mixture was partitioned between EtOAc and water. The aqueous solution was extracted with EtOAc. The organic solutions were combined, washed with brine, dried over Na2SO4, filtered and concentrated. The residue was purified by column chromatography to give 3-bromo-5-{[(4-methoxybenzyl)oxy]methyl}pyridine (4.40 g, 64%) as a yellow oil. LCMS: (FA) ES+ 308.1.
Name
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
4.21 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
5.41 g
Type
reactant
Reaction Step Three
[Compound]
Name
tetra-N-butylammonium iodide
Quantity
0.91 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:5]=[C:6]([CH2:10][OH:11])[CH:7]=[N:8][CH:9]=1.Cl[CH2:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=1>CN(C=O)C>[Br:3][C:4]1[CH:9]=[N:8][CH:7]=[C:6]([CH2:10][O:11][CH2:13][C:14]2[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=2)[CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.12 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
4.21 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)CO
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
5.41 g
Type
reactant
Smiles
ClCC1=CC=C(C=C1)OC
Step Four
Name
tetra-N-butylammonium iodide
Quantity
0.91 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to vigorously stir
TEMPERATURE
Type
TEMPERATURE
Details
warm to rt overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between EtOAc and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=NC=C(C1)COCC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.